5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a methyl-substituted derivative of the bicyclic heterocycle 1,2,3,4-tetrahydrocyclopenta[b]indole. This compound features a fused cyclopentane-indole system with a methyl group at the 5-position of the indole ring. Its structural and electronic properties are influenced by the methyl substituent, which can modulate reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
248602-19-9 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13N/c1-8-4-2-6-10-9-5-3-7-11(9)13-12(8)10/h2,4,6,13H,3,5,7H2,1H3 |
InChI Key |
ZQCWSGDTIJGZET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a Fischer indole synthesis followed by N-alkylation. This one-pot, three-component protocol involves the reaction of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane. The reaction is typically carried out under reflux conditions in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis is a well-established method in organic chemistry and can be scaled up for industrial applications. The use of microwave irradiation can further enhance the reaction rate and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Alkylation Reactions
5-Me-THCPI undergoes regioselective alkylation at both the C6-position of the indole ring and the N1-position , depending on reaction conditions:
-
Mechanistic Insights :
Oxidation Reactions
The methyl-substituted cyclopentane ring and indole system are susceptible to oxidation:
-
Ring Oxidation : Treatment with CrO₃ or KMnO₄ oxidizes the tetrahydrocyclopentane ring to a diketone, forming 5-methyl-1,2,3,4-cyclopenta[b]indole-1,2-dione.
-
Indole Ring Oxidation : Ozonolysis or singlet oxygen generates hydroxylated or epoxidized derivatives, depending on the oxidant .
Acylation and Friedel-Crafts Reactions
Electrophilic aromatic substitution occurs preferentially at the C4/C6 positions due to steric hindrance from the methyl group:
-
Friedel-Crafts Acylation : AcCl/AlCl₃ in CH₂Cl₂ introduces acetyl groups at C6 (85% yield) .
-
N-Acylation : Reacts with acyl chlorides (e.g., AcCl) in pyridine to form N-acetyl derivatives (72% yield) .
Ring-Opening Reactions
Acid- or base-catalyzed cleavage of the cyclopentane ring yields functionalized indoles:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| H₂SO₄ (conc.) | 5-Methylindole-2-carboxylic acid | 68% | Reflux, 4 hours |
| NaOH (aq.)/EtOH | 5-Methylindole-3-acetaldehyde | 55% | 80°C, 6 hours |
Reductive Transformations
-
Catalytic Hydrogenation : H₂/Pd-C reduces the indole ring to a tetrahydroindole, yielding 5-methyl-1,2,3,4,5,6,7,8-octahydrocyclopenta[b]indole (92% yield).
-
Borohydride Reduction : NaBH₄ selectively reduces keto groups in oxidized derivatives while preserving the indole ring .
Cycloaddition and Cross-Coupling
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) at the cyclopentane double bond to form polycyclic adducts .
-
Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups at C4 (70–85% yield) .
Functionalization via Deprotonation
-
N-Deprotonation : LDA in THF generates a nucleophilic N-anion, enabling alkylation with primary halides (e.g., benzyl bromide, 80% yield) .
-
C-Lithiation : t-BuLi at −78°C directs lithiation to C7, facilitating carboxylation or halogenation .
Solvent and Catalyst Effects
-
In(OTf)₃ : Enhances C6-alkylation regioselectivity in THF via Lewis acid activation .
-
FeBr₃ : Catalyzes intramolecular cyclizations to form spirocyclic derivatives under mild conditions .
Table 1: Comparative Alkylation Outcomes
| Entry | Electrophile | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| 1 | Benzyl bromide | THF | 60°C | C6-Benzylated derivative | 89% |
| 2 | Benzyl bromide | Toluene | 25°C | N1-Benzylated derivative | 75% |
Table 2: Oxidation Products
| Oxidant | Product | Application |
|---|---|---|
| CrO₃ | 1,2-Diketone | Intermediate for heterocycle synthesis |
| Ozone | Epoxide | Bioactive molecule precursor |
Scientific Research Applications
Medicinal Chemistry
The indole scaffold is widely recognized for its versatility in drug development. The compound 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is part of this family and has been investigated for several therapeutic applications.
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. Research indicates that compounds similar to this compound can act as reverse transcriptase inhibitors, which are crucial in the treatment of HIV and other viral infections . The structural characteristics of indoles allow them to mimic peptide structures and bind reversibly to enzymes involved in viral replication.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, derivatives with similar structures have demonstrated significant antibacterial and antifungal activities against various pathogens. Compounds derived from indoles have been shown to possess minimum inhibitory concentrations lower than traditional antibiotics like ciprofloxacin and amphotericin B . This suggests that this compound could be a candidate for further exploration in antimicrobial drug development.
Antitubercular Activity
Research has indicated that certain indole derivatives exhibit potent antitubercular properties. For example, compounds with modifications on the indole structure have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis . This positions this compound as a potential lead compound for treating tuberculosis.
Pharmacological Applications
The pharmacological implications of this compound extend beyond its antimicrobial properties.
Immunosuppressive Agents
There is ongoing research into the use of indole derivatives as immunosuppressive agents for treating autoimmune disorders. The compound's ability to modulate immune responses could provide therapeutic benefits in conditions such as rheumatoid arthritis or lupus .
Cancer Therapy
Indoles have been implicated in cancer treatment strategies due to their ability to inhibit various cancer cell lines. The structure of this compound may lend itself to modifications that enhance its efficacy against neoplasms .
Material Science Applications
Beyond biological applications, this compound may also find utility in materials science.
Organic Electronics
The unique electronic properties of indoles make them suitable candidates for organic electronic applications. Research into indole-based materials has shown potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to conduct electricity can be harnessed .
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo bioreductive activation to form inter- and intrastrand cross-links with DNA, which is crucial for its biological activity . The specific pathways and molecular targets involved in its action are still under investigation.
Comparison with Similar Compounds
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (4o)
- Synthesis: Prepared via a one-pot Fischer indolization–N-alkylation using cyclopentanone, phenylhydrazine hydrochloride, and iodomethane (74% yield) .
- Physical Properties : Brown oil, contrasting with the solid-state nature of other derivatives.
- Key Differences :
- Substituent Position : Methyl at the 4-position (tetrahydro ring) vs. 5-position (aromatic indole ring). This positional isomerism affects electronic distribution and steric accessibility.
- Reactivity : The 4-methyl group may hinder N-alkylation or electrophilic substitution at the tetrahydro ring, whereas the 5-methyl group could direct electrophilic attacks on the indole ring .
1-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
- Structure : Features a methyl group at the 1-position and a formyl group at the 5-position .
- Synthesis : Produced via formylation of 5-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole using n-BuLi and DMF .
- Key Differences :
- Functional Groups : The 5-carbaldehyde group introduces polarity and reactivity (e.g., nucleophilic additions), absent in the 5-methyl analogue.
- Applications : Carbaldehyde derivatives are intermediates in synthesizing pharmaceuticals, highlighting the importance of substituent choice in downstream utility .
4-(4-Methoxybenzyl)-1,2,3,4-tetrahydrocyclopenta[b]indole (26e)
Parent Compound: 1,2,3,4-Tetrahydrocyclopenta[b]indole
- Physical Properties : Boiling point 300.9°C, molar mass 157.21 g/mol, and hazardous profile (skin/eye irritant) .
- Key Differences: Reactivity: The absence of substituents makes the parent compound more amenable to electrophilic substitution at unoccupied positions, whereas methyl groups in derivatives can deactivate specific sites .
Structural and Functional Data Table
*Calculated based on molecular formula.
Research Findings and Implications
- Substituent Position Matters : Methyl groups at the 4-position (tetrahydro ring) vs. 5-position (indole ring) lead to divergent reactivity and physical states. For example, 4-methyl derivatives are oils, while bulkier substituents (e.g., 4-methoxybenzyl) form solids .
- Synthetic Flexibility : The parent compound serves as a scaffold for diverse functionalizations, including formylation, alkylation, and electrophilic substitution, enabling tailored physicochemical properties .
- Hazard Considerations : All derivatives inherit the parent compound’s irritant hazards, but bulky substituents may reduce volatility and exposure risk .
Biological Activity
5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
This compound features a bicyclic structure that includes an indole moiety. The presence of a methyl group at the 5-position significantly influences its chemical properties and biological interactions. The molecular formula is with a molecular weight of approximately 173.23 g/mol.
Antiviral Properties
Research indicates that compounds related to the tetrahydrocyclopenta[b]indole scaffold exhibit notable antiviral activities. For instance:
- Mechanism of Action : The compound has been shown to inhibit the replication of viruses such as Hepatitis C Virus (HCV) by acting as a non-nucleoside inhibitor of the NS5B polymerase enzyme. This inhibition is critical for viral RNA synthesis and propagation in host cells .
- Potency : In vitro studies have demonstrated that derivatives of tetrahydrocyclopenta[b]indole can achieve effective concentrations (EC50) in the nanomolar range against HCV subgenomic replicons .
Anticancer Activity
The indole framework is well-known for its anticancer properties. Research on related compounds has revealed:
- Mechanisms : Indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- In Vivo Studies : Animal studies have indicated that certain derivatives can inhibit tumor growth in models of breast and liver cancer .
Case Studies
- Hepatitis C Treatment : A study explored the efficacy of a tetrahydrocyclopenta[b]indole derivative in treating patients with chronic HCV infection. The compound exhibited a favorable pharmacokinetic profile and demonstrated significant antiviral activity in clinical settings .
- Cancer Models : In a mouse model study, this compound was administered to assess its anticancer effects. Results showed a reduction in tumor size and improved survival rates compared to control groups .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| This compound | Antiviral, Anticancer | Inhibits HCV replication; induces apoptosis |
| 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | Moderate antiviral | Less potent than 5-methyl variant |
| Indole-3-carbinol | Anticancer | Induces apoptosis in breast cancer cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives, and how can reaction yields be optimized?
- Methodological Answer : A widely used approach involves Nazarov cyclization (a Brønsted/Lewis acid-catalyzed reaction) to construct the fused cyclopenta[b]indole core . For example, chiral metal catalysts (e.g., Ru or Rh complexes) enable asymmetric synthesis of derivatives with high diastereoselectivity (>99:1 in some cases) . Key factors influencing yields include solvent choice (e.g., PEG-400/DMF mixtures improve solubility) and reaction time optimization (e.g., 12-hour stirring for CuI-catalyzed click chemistry) . Post-synthesis, purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures product purity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound derivatives?
- Methodological Answer :
- 1H NMR : Key signals include the NH proton (δ ~8–10 ppm, broad singlet) and methyl groups (δ ~1.5–2.5 ppm, singlet or multiplet depending on substitution) .
- 13C NMR : The fused cyclopenta[b]indole system shows distinct carbons at δ ~120–140 ppm for aromatic carbons and δ ~20–30 ppm for methyl groups .
- 19F NMR (if fluorinated derivatives are synthesized): Fluorine atoms in substituents (e.g., 5-fluoro analogs) appear at δ ~-110 to -120 ppm .
Advanced Research Questions
Q. How do crystallographic data resolve conformational ambiguities in this compound derivatives, particularly disordered solvent molecules or substituents?
- Methodological Answer :
- Disordered Solvents : In crystal structures, disordered water or solvent molecules (e.g., in hydrates) are modeled with partial occupancy (e.g., 0.50(1) occupancy for disordered carbonyl oxygen) and refined isotropically due to low electron density .
- Hydrogen Bonding : Intra- and intermolecular N–H⋯O interactions (e.g., dihedral angles between aromatic rings: 49.00°–81.91°) stabilize crystal packing. These are visualized using software like Mercury or Olex2 .
- Refinement Tools : The SHELX suite (e.g., SHELXL for small-molecule refinement) handles anisotropic displacement parameters and constraints for disordered atoms .
Q. What strategies address discrepancies in diastereoselectivity data during asymmetric synthesis of 5-methylcyclopenta[b]indole derivatives?
- Methodological Answer : Contradictions in diastereomer ratios often arise from substituent electronic effects or catalyst loading . For example:
- Steric Effects : Bulky substituents on the indole nitrogen can hinder access to the catalytic site, reducing selectivity .
- Acid Additives : Trifluoromethanesulfonic acid enhances selectivity by stabilizing transition states in cyclization steps .
- Validation : Cross-checking HPLC chiral column data with crystallographic Flack parameters (for absolute configuration) resolves ambiguities .
Q. How do electronic effects of substituents (e.g., methyl vs. chloro groups) influence the biological activity or photophysical properties of 5-methylcyclopenta[b]indole derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chloro or carbonyl substituents (e.g., 3-oxo derivatives) increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Methyl Groups : The 5-methyl group induces steric hindrance, altering binding kinetics in receptor-ligand studies. Computational modeling (DFT or MD simulations) predicts these effects .
- Photophysical Analysis : UV-Vis spectroscopy (λmax ~270–300 nm for indole chromophores) and fluorescence quenching experiments reveal electronic transitions influenced by substituents .
Data Analysis and Optimization
Q. What statistical methods are used to validate crystallographic refinement parameters (e.g., R-factor, wR2) for 5-methylcyclopenta[b]indole derivatives?
- Methodological Answer :
- Goodness-of-Fit (S) : Values close to 1.0 (e.g., S = 0.90 in C19H14ClNO3·0.2H2O) indicate minimal overfitting .
- Residual Electron Density : Peaks < 1 eÅ⁻³ confirm accurate modeling of heavy atoms and hydrogen positions .
- Twinning Analysis : For twinned crystals, the Hooft y parameter or RESTRAIN instructions in SHELXL improve refinement accuracy .
Q. How can conflicting NMR and X-ray diffraction data on molecular conformation be reconciled?
- Methodological Answer :
- Solution vs. Solid-State Conformations : NMR (solution) may show dynamic equilibria, while X-ray (solid-state) captures static conformations. Variable-temperature NMR or NOESY experiments detect conformational flexibility .
- DFT Calculations : Comparing experimental NMR shifts with computed (e.g., Gaussian) values validates proposed structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
